molecular formula C26H26N2O7 B4097818 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one

Cat. No.: B4097818
M. Wt: 478.5 g/mol
InChI Key: MCOGSJKTRHZHDN-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones This compound is characterized by its unique structure, which includes a four-membered azetidinone ring substituted with various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Substitution Reactions: The aromatic groups are introduced through nucleophilic substitution reactions. For example, the 3,4-dimethoxyphenyl group can be introduced using a Grignard reagent.

    Nitration: The nitro group is typically introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one involves its interaction with specific molecular targets. The presence of the nitro group suggests potential interactions with enzymes or receptors involved in redox reactions. Additionally, the methoxy groups may facilitate binding to hydrophobic pockets in proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one: is similar to other azetidinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy, nitro, and azetidinone functionalities makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7/c1-32-20-8-10-21(11-9-20)35-25-24(18-5-4-6-19(16-18)28(30)31)27(26(25)29)14-13-17-7-12-22(33-2)23(15-17)34-3/h4-12,15-16,24-25H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOGSJKTRHZHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one
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1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one
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1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one
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1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one
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1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one
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1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)-4-(3-nitrophenyl)azetidin-2-one

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